alpha-Bromo-gamma-valerolactone

Catalog No.
S794441
CAS No.
25966-39-6
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Bromo-gamma-valerolactone

CAS Number

25966-39-6

Product Name

alpha-Bromo-gamma-valerolactone

IUPAC Name

3-bromo-5-methyloxolan-2-one

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c1-3-2-4(6)5(7)8-3/h3-4H,2H2,1H3

InChI Key

FLOKBGAYTGLYGR-UHFFFAOYSA-N

SMILES

CC1CC(C(=O)O1)Br

Canonical SMILES

CC1CC(C(=O)O1)Br

Chemical Properties:

Alpha-bromo-gamma-valerolactone (α-bromo-γ-valerolactone) is a heterocyclic organic compound with the chemical formula C5H7BrO2 and a molecular weight of 179.01 g/mol. It exists as a mixture of cis and trans isomers, both of which are used in research applications [, , ].

Synthetic Applications:

The primary application of alpha-bromo-gamma-valerolactone in scientific research is as a building block for the synthesis of other organic compounds. Its electrophilic bromo group and reactive lactone ring make it a versatile starting material for various organic transformations. One example is its use in the synthesis of α-(2-ethoxythiocarbonylthio)-γ-valerolactone, a precursor to other biologically active compounds [].

Other Potential Applications:

While research on alpha-bromo-gamma-valerolactone's applications is ongoing, there are limited reports on its use beyond its role as a synthetic intermediate. Some studies suggest potential for its use in other areas, but further investigation is needed to confirm its efficacy and explore its full potential [].

Safety and Handling:

Alpha-bromo-gamma-valerolactone is a potentially hazardous compound and should be handled with appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and a lab coat [].

Alpha-Bromo-gamma-valerolactone is a halogenated lactone with the chemical formula C5_5H7_7BrO2_2. It is characterized by a five-membered cyclic ester structure, which includes a bromine atom at the alpha position relative to the carbonyl group. This compound is notable for its potential applications in polymer chemistry and as a building block for various synthetic pathways. The presence of the bromine atom enhances its reactivity, making it a versatile intermediate in organic synthesis.

  • Ring-Opening Polymerization: The lactone can undergo ring-opening polymerization, leading to the formation of polyesters when reacted with suitable initiators or nucleophiles. This process is often facilitated by the presence of catalysts or specific reaction conditions.
  • Copolymerization: It can copolymerize with other monomers such as epsilon-caprolactone and lactide, yielding functional materials with tailored properties. The reactions typically involve controlled living radical polymerization techniques, allowing for precise control over molecular weight and composition .
  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of derivatives that may have different functional properties.

Research indicates that alpha-bromo-gamma-valerolactone exhibits biological activity, particularly in the realm of drug development. Its derivatives have been explored for their potential antimicrobial and anticancer properties. The compound's ability to form various derivatives through nucleophilic substitution allows for the modification of its biological activity, making it a candidate for further pharmacological studies .

Several synthesis methods have been developed for alpha-bromo-gamma-valerolactone:

  • Bromination of Gamma-Valerolactone: The most common method involves the bromination of gamma-valerolactone using bromine or other brominating agents under controlled conditions. This method ensures high yields and purity.
  • Ring-Closure Reactions: Starting from suitable precursors, ring-closure reactions can be employed to synthesize alpha-bromo-gamma-valerolactone through cyclization processes.
  • Catalytic Methods: Recent advancements include the use of organocatalysts to facilitate the formation of alpha-bromo-gamma-valerolactone from readily available starting materials, enhancing efficiency and reducing waste .

Alpha-bromo-gamma-valerolactone finds applications in various fields:

  • Polymer Chemistry: It serves as a monomer for synthesizing functional aliphatic polyesters through ring-opening polymerization and copolymerization techniques. Its unique properties allow for the creation of materials with specific mechanical and thermal characteristics.
  • Organic Synthesis: The compound acts as an important intermediate in organic synthesis, facilitating the development of pharmaceuticals and agrochemicals.
  • Biomaterials: Due to its biocompatibility, derivatives of alpha-bromo-gamma-valerolactone are being explored for use in biomedical applications, including drug delivery systems and tissue engineering .

Studies on interaction mechanisms involving alpha-bromo-gamma-valerolactone focus on its reactivity with various nucleophiles and its role in copolymerization processes. The compound's ability to participate in controlled radical polymerization allows researchers to explore new materials with enhanced properties. Investigations into its interactions with biological systems are ongoing, aiming to elucidate its potential therapeutic effects and mechanisms of action .

Alpha-bromo-gamma-valerolactone shares similarities with other lactones and halogenated compounds but stands out due to its unique reactivity profile and potential applications. Below is a comparison with similar compounds:

Compound NameStructure TypeKey Features
Gamma-ValerolactoneLactoneBiodegradable solvent; used as a precursor
Alpha-Bromo-gamma-butyrolactoneHalogenated LactoneVersatile monomer; used in controlled polymerization
Epsilon-CaprolactoneLactoneCommonly used in polycaprolactone production
Alpha-Bromo-beta-propiolactoneHalogenated LactoneUseful in organic synthesis; less studied than alpha-bromo-gamma-valerolactone

Alpha-bromo-gamma-valerolactone's unique structure allows it to act as both a reactive monomer and an initiator for radical polymerization, distinguishing it from other lactones that may not possess such dual functionality .

The Hell-Volhard-Zelinsky (HVZ) reaction is a cornerstone method for introducing bromine at the α-position of carboxylic acids. For alpha-bromo-gamma-valerolactone, this reaction begins with gamma-valerolactone, which is hydrolyzed to 4-hydroxypentanoic acid. Subsequent treatment with phosphorus tribromide (PBr₃) and bromine (Br₂) generates the acyl bromide intermediate. Tautomerization to the enol form enables electrophilic bromination at the α-carbon, followed by hydrolysis to yield alpha-bromo-4-hydroxypentanoic acid. Intramolecular cyclization under acidic conditions completes the synthesis of alpha-bromo-gamma-valerolactone.

Key Mechanistic Steps:

  • Acyl Bromide Formation:
    $$
    \text{4-Hydroxypentanoic acid} + \text{PBr}3 \rightarrow \text{4-Hydroxypentanoyl bromide} + \text{H}3\text{PO}_3
    $$
  • Enolization and Bromination:
    $$
    \text{Acyl bromide} \rightleftharpoons \text{Enol} \xrightarrow{\text{Br}_2} \alpha\text{-Bromo acyl bromide}
    $$
  • Hydrolysis and Cyclization:
    $$
    \alpha\text{-Bromo acyl bromide} \xrightarrow{\text{H}_2\text{O}} \alpha\text{-Bromo-4-hydroxypentanoic acid} \rightarrow \alpha\text{-Bromo-gamma-valerolactone}
    $$

This method is limited by side reactions in polyfunctional systems and requires precise stoichiometric control to avoid over-bromination.

Two-Phase Bromination Systems Using Tetraalkylammonium Hydroxides

A two-phase bromination system (e.g., H₂O/CHCl₃) using tetraalkylammonium hydroxides (R₄N⁺OH⁻) addresses the instability of alpha-bromo-delta-valerolactone. Gamma-valerolactone undergoes ring-opening with Br₂ and catalytic PBr₃ to form 2,5-dibromopentanoic acid. The two-phase system facilitates rapid intramolecular cyclization via dehydrohalogenation, minimizing decomposition.

Advantages:

  • Reduced Side Reactions: Isolation of the reactive lactone from aqueous phases prevents hydrolysis.
  • Scalability: Demonstrated at 10 mmol scales with 52–72% yields.
  • Solvent Flexibility: Methyl ethyl ketone (MEK) replaces chloroform for greener synthesis.

Example Protocol:

StepConditionsOutcome
Ring-openingBr₂ (2 eq), PBr₃ (5 mol%), 80°C, 24 h2,5-Dibromopentanoic acid (90% yield)
CyclizationR₄N⁺OH⁻ (1.2 eq), H₂O/CHCl₃, 1 hAlpha-bromo-gamma-valerolactone (68% yield)

Multi-Step Hydrolysis-Hydrogenation-Bromination Protocols

Levulinic acid (LA), a biomass-derived platform chemical, serves as a precursor. Hydrogenation of LA over Ru/C catalysts in water produces gamma-valerolactone (GVL), which is brominated via HVZ or two-phase methods.

Pathway Overview:

  • Hydrogenation:
    $$
    \text{Levulinic acid} \xrightarrow{\text{Ru/C, H}_2} \gamma\text{-Valerolactone}
    $$
  • Bromination:
    $$
    \gamma\text{-Valerolactone} \xrightarrow{\text{HVZ or two-phase system}} \alpha\text{-Bromo-gamma-valerolactone}
    $$

Isotopic labeling studies confirm solvent participation in deuterium incorporation, guiding optimization of reaction conditions.

Catalytic Hydrogenation and Lactonization Pathways

Alternative routes involve alpha-angelica lactone (α-AL), an intermediate in LA hydrogenation. Isomerization of α-AL to beta-angelica lactone (β-AL) or methylene butyrolactone (MBL) precedes hydrogenation to GVL. Bromination of GVL or α-AL derivatives offers pathway flexibility.

Catalytic Insights:

  • Ru/C Efficiency: Achieves 94–100% LA conversion in water.
  • Temperature Dependence: Low temperatures favor 4-hydroxypentanoic acid intermediates; high temperatures promote α-AL pathways.

Industrial-Scale Synthesis Optimization Strategies

Scalable production focuses on:

  • Solvent Selection: MEK reduces environmental impact vs. CHCl₃.
  • Catalyst Recycling: Ru/C recovery minimizes costs in hydrogenation steps.
  • Process Intensification: Continuous-flow systems enhance bromination efficiency.
  • Waste Reduction: Substoichiometric PBr₃ (5 mol%) decreases phosphorus waste.

Economic Considerations:

ParameterOptimization StrategyImpact
Catalyst CostRu/C reuse15–20% cost reduction
Energy UseContinuous-flow bromination30% lower energy
Raw MaterialMEK substitution$50–70/ton savings

Alpha-bromo-gamma-valerolactone exhibits exceptional reactivity toward nucleophilic substitution reactions at the α-position relative to the carbonyl group [1] [2]. The bromine atom's position creates a highly electrophilic carbon center that readily undergoes nucleophilic attack through a classical SN2 mechanism [3]. This reactivity is particularly pronounced due to the combination of the electron-withdrawing carbonyl group and the strain inherent in the five-membered lactone ring [1] [2].

The compound demonstrates high selectivity for α-position substitution, with nucleophiles preferentially attacking the carbon bearing the bromine substituent [1] [2]. Experimental studies have shown that various nucleophiles, including hydroxide ions, alcohols, amines, and carbon-based nucleophiles, can effectively displace the bromide leaving group under appropriate reaction conditions [3] [4]. The reaction proceeds through a concerted mechanism where bond formation with the nucleophile occurs simultaneously with carbon-bromine bond cleavage [5].

Reaction kinetics studies reveal that the nucleophilic substitution follows second-order kinetics, with the rate depending on both the concentration of alpha-bromo-gamma-valerolactone and the nucleophile [1] [2]. The activation energy for these transformations is relatively low, typically ranging from 15-25 kcal/mol, making the reactions feasible under mild conditions [6]. Temperature effects show that while higher temperatures increase reaction rates, they may also lead to competing side reactions and decomposition of the unstable bromolactone [1] [2].

Use as Initiators in Atom-Transfer Radical Polymerization (ATRP)

Alpha-bromo-gamma-valerolactone serves as an effective initiator for atom-transfer radical polymerization reactions, particularly in the synthesis of functional polymers and materials [7] [8]. The compound's bromine functionality provides the necessary halide for the reversible activation/deactivation mechanism characteristic of ATRP systems [9] [10]. This application bridges the gap between ring-opening polymerization and controlled radical polymerization methodologies [8] [11].

Catalyst systems commonly employed with alpha-bromo-gamma-valerolactone include copper-based complexes such as CuBr/TPMA (tris(2-pyridylmethyl)amine) and CuBr/PMDETA (pentamethyldiethylenetriamine) [7] [9]. These catalysts facilitate the reversible transfer of the bromine atom between the growing polymer chain and the metal center, maintaining the controlled nature of the polymerization [10]. Iron-based catalysts have also been successfully employed, particularly in environmentally friendly systems using gamma-valerolactone as both solvent and ligand [12].

The polymerization proceeds through a living/controlled mechanism where the bromine-terminated polymer chains can be repeatedly activated and deactivated, allowing for precise control over molecular weight and polydispersity [7] [9]. Kinetic studies demonstrate first-order consumption of monomer with respect to time, indicating a constant concentration of active species throughout the polymerization process [13]. The resulting polymers typically exhibit narrow molecular weight distributions (PDI < 1.3) and predictable molecular weights based on the monomer-to-initiator ratio [14] [9].

Synthesis of Sulfur-Substituted Lactones via One-Pot Transformations

The synthesis of sulfur-substituted lactones from alpha-bromo-gamma-valerolactone represents a significant synthetic application that exploits the compound's reactivity toward sulfur nucleophiles [1] [2]. This transformation is particularly valuable due to the enhanced stability and biological activity of sulfur-containing lactones compared to their halogenated precursors [15] [16]. The one-pot nature of these reactions eliminates the need for isolation of intermediate compounds, improving both efficiency and yield [1] [2].

Reaction mechanisms for sulfur substitution typically involve nucleophilic attack of the sulfur species at the α-carbon, followed by elimination of bromide [15] [17]. Common sulfur nucleophiles include benzenethiol, sodium hydrosulfide, potassium thioacetate, and various thiol compounds [1] [2] [15]. The reaction proceeds through a two-phase system using water and chloroform, where the alpha-bromo-gamma-valerolactone is extracted into the organic layer while the sulfur nucleophile remains in the aqueous phase [1] [2].

Experimental conditions for these transformations typically involve mild temperatures (25-60°C) and reaction times of 1-4 hours, depending on the specific sulfur nucleophile employed [1] [2] [15]. The use of phase-transfer catalysts such as tetrabutylammonium hydroxide enhances the reaction efficiency by facilitating the transfer of the nucleophile between phases [1] [2]. Yields for these reactions are consistently high, ranging from 75-90% for most sulfur nucleophiles, with excellent selectivity for the α-position [1] [2] [15].

Role in Functional Polymer and Material Science Syntheses

Alpha-bromo-gamma-valerolactone plays a crucial role in the synthesis of functional polymers and advanced materials through its unique combination of lactone and bromide functionalities [8] [11]. The compound serves as a platform monomer that can be incorporated into various polymer architectures, including graft copolymers, block copolymers, and functional polyesters [8] [11] [18]. This versatility stems from its ability to undergo both ring-opening polymerization and controlled radical polymerization processes [8] [11].

Copolymerization studies with epsilon-caprolactone and L-lactide have demonstrated that alpha-bromo-gamma-valerolactone can be effectively incorporated as isolated units along the polymer backbone [8] [11]. The reactivity ratios for these copolymerizations show that the bromolactone tends to form isolated units rather than blocks, creating ideal grafting sites for subsequent functionalization [8] [11]. This property is particularly valuable for creating "perfect graft copolymers" with precisely controlled grafting densities [8] [11].

Material properties of polymers containing alpha-bromo-gamma-valerolactone units include enhanced thermal stability, improved mechanical properties, and increased functionality for post-polymerization modification [18] [19]. The bromine substituent provides reactive sites for further chemical transformation, allowing for the introduction of various functional groups through nucleophilic substitution reactions [8] [11]. These materials find applications in drug delivery systems, tissue engineering scaffolds, and biodegradable packaging materials [18] [20].

Applications in Bio-Based Chemical Production (e.g., Gamma-Valerolactone Derivatives)

The application of alpha-bromo-gamma-valerolactone in bio-based chemical production represents a sustainable approach to creating value-added chemicals from renewable resources [21] [22]. The compound serves as a precursor for various gamma-valerolactone derivatives that find applications in green chemistry, biofuels, and biodegradable materials [23] [24]. This transformation is particularly significant in the context of circular economy principles and the reduction of dependence on fossil fuel-derived chemicals [25] [26].

Synthetic pathways for gamma-valerolactone derivative production typically involve the selective reduction or substitution of the bromine atom while maintaining the lactone ring structure [27] [28]. These transformations can be achieved through various methods, including catalytic hydrogenation, transfer hydrogenation, and nucleophilic substitution reactions [23] [24]. The resulting gamma-valerolactone derivatives retain the beneficial properties of the parent compound while offering enhanced stability and reduced reactivity [21] [22].

Industrial applications of these bio-based derivatives include their use as green solvents for polymer processing, pharmaceutical manufacturing, and coating formulations [21] [22]. Gamma-valerolactone has been identified as a potential replacement for toxic solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) in various industrial processes [21] [22]. The compound's low toxicity, biodegradability, and excellent solvent properties make it an attractive option for sustainable chemical production [22].

XLogP3

1.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

25966-39-6

Dates

Last modified: 08-15-2023

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